6-(氮杂环丁-1-羰基)吡啶-2-甲酸

描述

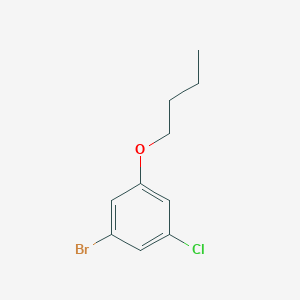

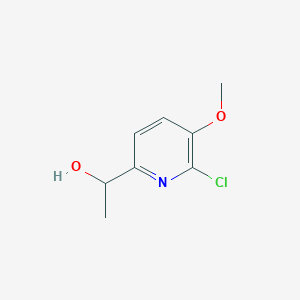

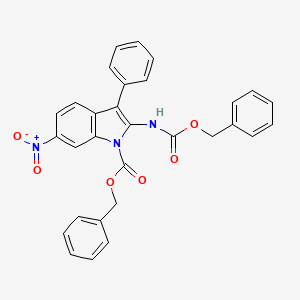

“6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid” is a compound that consists of an azetidine ring and a pyridine ring. Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . Pyridinecarboxylic acid is a monocarboxylic derivative of pyridine .

Synthesis Analysis

Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter GABA by α-bromination, followed by removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution . Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis

Azetidines have a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . Pyridine is much like benzene in its π electron structure .Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives have been shown to possess a surprisingly low toxicity. It was speculated that it is because under physiological pH aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .Physical And Chemical Properties Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .科学研究应用

大肠杆菌转运系统特异性

该化合物与大肠杆菌中脯氨酸渗透酶转运系统研究有关。Rowland 和 Tristram (1975) 的一项研究证明了吡咯烷环 2 位上的羧基羰基部分和伯胺对于大肠杆菌脯氨酸渗透酶摄取的重要性。渗透酶对氮杂环丁-2-甲酸和环结构小于吡咯烷环的化合物显示出高亲和力 (Rowland 和 Tristram,1975).

氮杂环丁和吡咯烷的合成

Medjahdi 等人(2009)探索了吡咯烷-3-醇和 2-(羟甲基)氮杂环丁的立体定向形成,这在不同的反应条件下以高收率产生了氮杂环丁-2-甲酸。这突出了该化合物在化学合成中的重要性 (Medjahdi 等,2009).

对阳极氧化铝着色的影响

Karagianni 和 Tsangaraki-Kaplanoglou (1996) 发现 L-氮杂环丁-2-甲酸等化合物影响了阳极氧化铝电解着色的颜色均匀性和强度。这表明在材料科学和工程学中的潜在应用 (Karagianni 和 Tsangaraki-Kaplanoglou,1996).

对大麦根离子转运的影响

Pitman 等人(1977)研究了氮杂环丁 2-甲酸在大麦根离子转运中的作用。它被用作脯氨酸的类似物来了解蛋白质合成与离子转运之间的关系。研究发现它抑制了离子向木质部的释放并影响了大麦根中的离子吸收 (Pitman 等,1977).

吡咯烷酮的合成

Roberto 和 Alper (1989) 展示了通过氮杂环丁的钴羰基催化羰基化合成吡咯烷酮。该过程展示了该化合物在有机合成中的用途,特别是在生成官能化的氮杂环中 (Roberto 和 Alper,1989).

脯氨酸代谢研究

Verbruggen、van Montagu 和 Messens (1992) 在脯氨酸代谢和蛋白质构象研究中使用了氮杂环丁-2-甲酸,表明了其在生物化学和分子生物学中的作用 (Verbruggen 等,1992).

硝酸还原酶诱导的抑制

Hewitt 和 Notton (1967) 探讨了 L-氮杂环丁-2-甲酸对植物中硝酸还原酶诱导的影响,揭示了其对植物生理生化影响的见解,并可能用于农业应用 (Hewitt 和 Notton,1967).

未来方向

Recent advances in the chemistry and reactivity of azetidines have been reported. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . This suggests that there is ongoing research into the potential applications of azetidines in various fields, including drug discovery, polymerization, and chiral templates .

属性

IUPAC Name |

6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(12-5-2-6-12)7-3-1-4-8(11-7)10(14)15/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHKISHVULSCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。